molecular formula C8H10N2O4 B11929076 (2S)-2-amino-3-hydroxy-2-(4-oxopyridin-1-yl)propanoic acid

(2S)-2-amino-3-hydroxy-2-(4-oxopyridin-1-yl)propanoic acid

Cat. No.: B11929076
M. Wt: 198.18 g/mol
InChI Key: RTWFGCUXSRPDOD-QMMMGPOBSA-N
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Description

NSC 69188: L-Mimosine , is an antineoplastic alanine-substituted pyridine derivative isolated from the plant Leucena glauca.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 69188 involves the isolation of L-Mimosine from the plant Leucena glauca. The compound can be extracted using various solvents, followed by purification processes such as crystallization and chromatography .

Industrial Production Methods: Industrial production of NSC 69188 typically involves large-scale extraction from Leucena glauca plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

NSC 69188 exerts its effects by inhibiting DNA synthesis at the level of elongation of nascent chains. It alters deoxyribonucleotide metabolism, leading to cell cycle arrest in the late G1 phase. The compound also introduces breaks into DNA, causing inhibition of DNA replication and elongation. NSC 69188 acts as an iron and zinc chelator, which induces DNA double-strand breaks and activates a DNA damage response .

Comparison with Similar Compounds

Uniqueness: NSC 69188 is unique due to its dual role as an iron chelator and a DNA synthesis inhibitor. Unlike other similar compounds, it specifically targets the elongation phase of DNA synthesis and introduces DNA breaks, making it a potent anticancer agent .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-2-(4-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4/c9-8(5-11,7(13)14)10-3-1-6(12)2-4-10/h1-4,11H,5,9H2,(H,13,14)/t8-/m0/s1

InChI Key

RTWFGCUXSRPDOD-QMMMGPOBSA-N

Isomeric SMILES

C1=CN(C=CC1=O)[C@@](CO)(C(=O)O)N

Canonical SMILES

C1=CN(C=CC1=O)C(CO)(C(=O)O)N

Origin of Product

United States

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